N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
“N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a compound that has been studied for its potential anti-tumor properties . It is a derivative of N-(4-phenylthiazol-2-yl)cinnamamide .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one study, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities . The structure-activity relationship (SAR) analysis showed that steric effects played an important role in the anti-tumor activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Analytical Methods in Research
Analytical methods play a crucial role in determining the properties and activities of complex molecules. For instance, a variety of tests are utilized to assess antioxidant activity, which is relevant in food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and spectrophotometry-based assays (e.g., ABTS and DPPH tests) are critical for understanding the chemical reactions and kinetics involved in antioxidant analysis or the determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Medicinal Chemistry and Drug Discovery
In drug discovery, the synthesis and functionalization of molecules with potential therapeutic benefits are of significant interest. The development of compounds like phenylpiperazine derivatives, which have reached clinical trials for CNS disorders, highlights the process of optimizing molecules for specific therapeutic targets (Maia, Tesch, & Fraga, 2012). Similarly, synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles demonstrate the importance of chemical modifications for enhancing biological activity and developing new drugs (Kaushik et al., 2019).
Environmental and Safety Research
The investigation of synthetic phenolic antioxidants (SPAs) for their environmental occurrence, fate, human exposure, and toxicity is another aspect of scientific research that could be relevant to studying complex molecules. SPAs, which are used to extend product shelf life, have been studied for their potential health risks, including hepatic toxicity and endocrine disruption. Such studies underscore the importance of understanding the environmental and health impacts of chemically synthesized compounds (Liu & Mabury, 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial and anti-tumor activities .
Mode of Action
It has been suggested that similar compounds may induce apoptosis in cancer cells . In the context of antibacterial activity, these compounds may interact with bacterial cell membranes, leading to faster killing kinetics .
Biochemical Pathways
Given its potential anti-tumor and antibacterial activities, it can be inferred that it may interfere with cell proliferation pathways in cancer cells and bacterial cells .
Result of Action
The compound has been associated with anti-proliferative activities in vitro, suggesting it may inhibit the growth of certain cancer cells . Additionally, it has been linked to antibacterial activity, indicating it may be effective against both Gram-negative and Gram-positive bacteria .
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13(12-8-18-6-7-19-12)16-14-15-11(9-20-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMDUPGHLHONIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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